1-(Tert-butyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
Descripción
This compound is a urea derivative characterized by a tert-butyl group attached to the urea nitrogen and a piperidin-4-ylmethyl moiety substituted with a pyridin-3-yl ring. The pyridin-3-yl group may influence binding specificity, as positional isomerism of pyridine substituents is known to affect target selectivity .
Propiedades
IUPAC Name |
1-tert-butyl-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-16(2,3)19-15(21)18-11-13-6-9-20(10-7-13)14-5-4-8-17-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDNLLQAZDZODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CCN(CC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate, which involves the reaction of pyridine with piperidine under specific conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl isocyanate.
Final Coupling Reaction: The final step involves coupling the piperidinyl intermediate with the tert-butyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(Tert-butyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Comparative Analysis
Structural Influences on Bioactivity
- Pyridine Positional Isomerism: The target compound’s pyridin-3-yl group distinguishes it from analogs like DMPI (pyridin-4-yl) and Compound 1 (pyridin-2-yl).
- Piperidine Modifications : Analogous compounds with piperidine substitutions (e.g., 4-fluorophenylpropyl in or dimethylphenylmethyl in DMPI ) demonstrate that alkyl or aryl extensions on piperidine enhance lipophilicity, impacting membrane permeability and pharmacokinetics.
Therapeutic Potential
- Enzyme Modulation : Compound 1’s glucokinase activation highlights the role of urea derivatives in metabolic disorders. The target compound’s tert-butyl group may stabilize enzyme-ligand complexes through hydrophobic interactions, though experimental validation is needed .
- Antimicrobial Synergy : DMPI and CDFII () show that piperidinyl-urea hybrids can potentiate existing antibiotics. The target compound’s pyridin-3-yl group could offer unique synergy profiles due to distinct electronic properties.
Physicochemical Properties
- Solubility and Stability : The tetrazolyl group in improves aqueous solubility, whereas the tert-butyl group in the target compound may reduce solubility but enhance metabolic stability.
Actividad Biológica
1-(Tert-butyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structure:
This molecular structure features a tert-butyl group, a piperidine ring, and a pyridine moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in inhibiting specific enzymes or pathways within target organisms. For instance, studies have shown that related compounds can inhibit methionyl-tRNA synthetase in Trypanosoma brucei, leading to growth inhibition with low toxicity to mammalian cells .
Antiparasitic Activity
This compound has been evaluated for its antiparasitic properties. In vitro assays have demonstrated significant inhibition against Trypanosoma brucei, with effective concentrations (EC50) reported in the nanomolar range. The compound's ability to penetrate cellular membranes and target specific metabolic pathways is crucial for its efficacy .
Anticancer Potential
The compound also shows promise in cancer research. Recent studies indicate that derivatives with similar structural features can induce apoptosis in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). These compounds often exhibit a favorable selectivity index, indicating lower toxicity to normal cells compared to cancerous ones .
Case Studies
- Inhibition of Methionyl-tRNA Synthetase : A study optimized a series of compounds targeting Trypanosoma brucei methionyl-tRNA synthetase, leading to the identification of potent inhibitors with low toxicity profiles. The best-performing compounds exhibited EC50 values as low as 22 nM .
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of similar piperidine derivatives on various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability at low micromolar concentrations while sparing non-cancerous cells .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Target | EC50 (nM) | Selectivity Index |
|---|---|---|---|
| Antiparasitic | Trypanosoma brucei | 22 - 39 | High |
| Anticancer (MDA-MB-231) | Breast Cancer Cells | 126 | 20 |
Q & A
Q. Key Optimization Parameters :
- Solvent polarity (DMF for solubility vs. DCM for mild conditions) .
- Catalytic base selection (triethylamine vs. DMAP) to enhance coupling efficiency .
Basic: How is the structural identity of the compound confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS shows [M+H]+ ion matching the molecular weight (e.g., ~345.4 g/mol) .
- HPLC Purity : Reverse-phase C18 columns with UV detection at 254 nm verify ≥98% purity .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Fire-resistant lab coats, nitrile gloves, and full-face shields .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Fire Safety : CO2 or dry chemical extinguishers; avoid water due to potential reactivity .
- Regulatory Compliance : Adhere to GHS guidelines for non-classified but reactive urea derivatives (local waste disposal protocols) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance intermediate solubility, while toluene reduces byproduct formation in urea coupling .
- Catalyst Selection : DMAP (4-dimethylaminopyridine) improves coupling efficiency by 15–20% compared to triethylamine .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of tert-butyl groups during amidation .
Q. Example Optimization Table :
| Parameter | Optimal Condition | Yield Increase |
|---|---|---|
| Solvent | DMF | 12% |
| Catalyst | DMAP | 18% |
| Reaction Temperature | 0–5°C | 10% |
Advanced: What strategies address discrepancies in reported biological activity data?
Methodological Answer:
- Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize IC50 values .
- Validate target engagement via isothermal titration calorimetry (ITC) to confirm binding affinity .
- Data Reconciliation : Cross-reference solubility data (DMSO vs. saline) to resolve variability in in vitro vs. in vivo efficacy .
Case Study : Contradictory IC50 values (e.g., 50 nM vs. 200 nM) may arise from differences in assay buffer pH or protein concentration .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications :
- Functional Group Analysis :
Q. SAR Table :
| Modification Site | Structural Change | Observed Activity Change |
|---|---|---|
| Pyridine Ring | -CF3 substitution | 3x increase in potency |
| Piperidine Methyl | Cyclohexyl replacement | Reduced solubility |
Advanced: What analytical methods resolve contradictions in reported metabolic stability data?
Methodological Answer:
- In Vitro Microsomal Assays : Use pooled human liver microsomes (pHLM) with NADPH cofactor to measure t1/2 .
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the piperidine ring) .
- Cross-Species Validation : Compare rodent vs. human microsomal data to identify species-specific metabolic pathways .
Advanced: How to mitigate challenges in crystallographic characterization?
Methodological Answer:
- Crystallization Conditions : Screen solvents (e.g., methanol/water mixtures) and additives (e.g., PEG 4000) to improve crystal lattice formation .
- Synchrotron Radiation : Use high-resolution X-ray sources (λ = 0.9 Å) to resolve tert-butyl group disorder in the crystal structure .
- Density Functional Theory (DFT) : Validate bond angles and torsional strain in silico when experimental data is ambiguous .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
